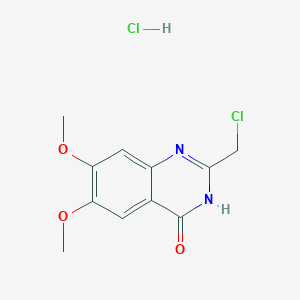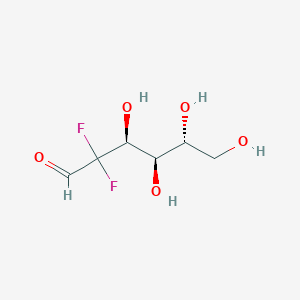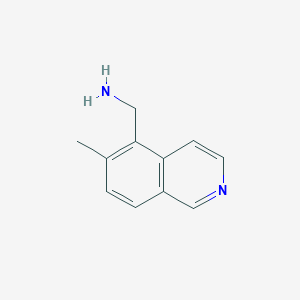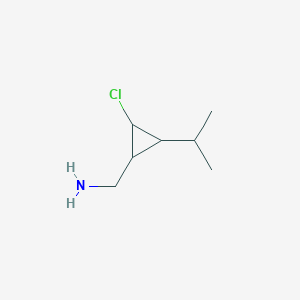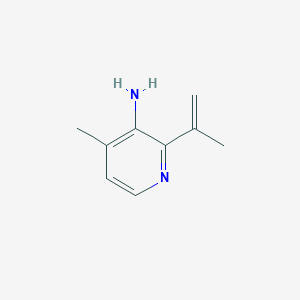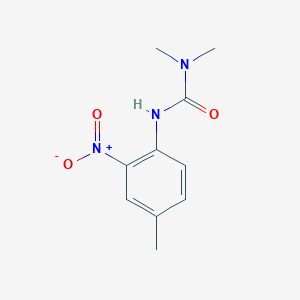![molecular formula C11H12N2O2 B13341263 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid is an organic compound with a unique structure that combines an alkyne group, an amino group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-4-carboxylic acid and but-3-yn-1-amine.
Coupling Reaction: The but-3-yn-1-amine is coupled with 6-methylpyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to scale up the reaction. This includes:
Batch Reactors: Using large-scale batch reactors to carry out the coupling reaction.
Continuous Flow Reactors: Implementing continuous flow reactors to improve efficiency and yield.
Purification: Utilizing industrial-scale purification techniques such as crystallization or large-scale chromatography.
化学反応の分析
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be used under hydrogenation conditions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学的研究の応用
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-[(But-3-yn-1-yl)amino]-pyridine-4-carboxylic acid: Lacks the methyl group at the 6-position.
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position.
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of an alkyne group, an amino group, and a pyridine ring provides a versatile scaffold for various chemical modifications and applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2-(but-3-ynylamino)-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-5-12-10-7-9(11(14)15)6-8(2)13-10/h1,6-7H,4-5H2,2H3,(H,12,13)(H,14,15) |
InChIキー |
VDJKOTURMCORQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)NCCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


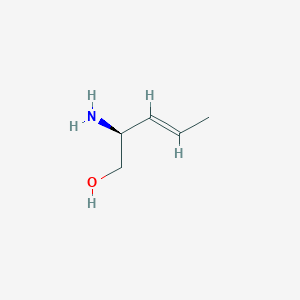
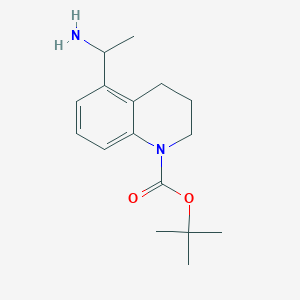
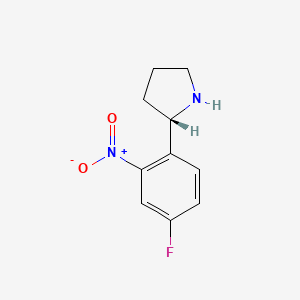
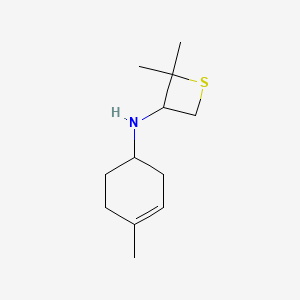
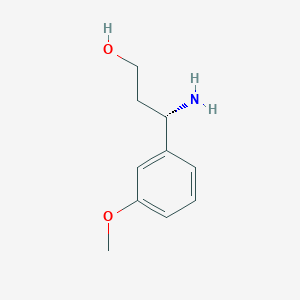
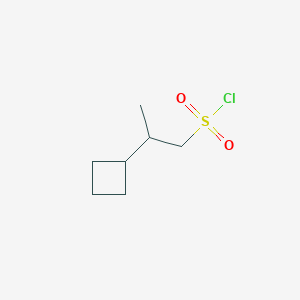
![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
